Idoxuridine monohydrate
Description
Historical Context of Antiviral Nucleoside Analogs Research
The development of antiviral chemotherapy lagged significantly behind that of antibiotics. drugbank.com In the mid-20th century, while bacterial infections were becoming increasingly treatable, viral diseases remained a formidable challenge with few therapeutic options. Early antiviral research was often a process of trial-and-error, with initial efforts focusing on screening existing compounds, including antibiotics, for any sign of antiviral activity. drugbank.com
A major breakthrough came in 1957 with the discovery of interferon, a naturally occurring substance that helps the immune system combat infections, which spurred further therapeutic development. drugbank.com The 1960s marked the true beginning of experimental antiviral drug discovery. ontosight.ai Researchers began to understand the molecular and genetic basis of viral replication, providing specific targets for drug design. ontosight.ai The work of scientists in the late 1950s and early 1960s led to the discovery of compounds like guanidine, which showed inhibitory effects against poliovirus. drugbank.com However, it was the exploration of nucleoside chemistry that opened a particularly fruitful avenue. Nucleosides, as the fundamental building blocks of DNA and RNA, were identified as ideal starting points for creating analogs that could act as "impostors" in the viral replication cycle. ontosight.ainih.gov This line of research led directly to the synthesis of idoxuridine (B1674378) by William Prusoff in the late 1950s. patsnap.comacs.org
Significance in the Historical Development of Antiviral Therapeutics
Idoxuridine's significance in the history of medicine is monumental as it was the first antiviral drug to be approved for human use, receiving its license in 1962. patsnap.comentokey.com Originally synthesized in 1959 with the intent of being an anticancer drug, its powerful inhibitory effects against herpes simplex virus (HSV) were soon discovered. patsnap.comdrugbank.com This discovery was a paradigm shift, proving that it was possible to selectively target a viral pathogen without causing unacceptable damage to the host—a primary challenge in antiviral therapy due to viruses replicating within host cells. entokey.com
The approval of idoxuridine for the topical treatment of herpetic keratitis, a viral infection of the cornea, provided the first effective remedy for a condition that could lead to blindness. patsnap.comentokey.com This success inaugurated the era of antiviral chemotherapy and established nucleoside analogs as a viable and potent class of antiviral agents. drugbank.comentokey.com Although its use was limited to topical applications because of toxicity when administered systemically, idoxuridine paved the way for the development of subsequent, more selective, and safer antiviral nucleoside analogs, such as acyclovir (B1169). patsnap.com For many years, it remained a key treatment for herpetic keratitis and stands as a cornerstone in the understanding of antiviral treatment mechanisms. patsnap.compatsnap.com
Structural Analogy to Natural Nucleosides, specifically Thymidine (B127349)
The mechanism of action of idoxuridine is entirely dependent on its close structural resemblance to thymidine, one of the four primary nucleosides that constitute DNA. patsnap.comdrugbank.com A nucleoside consists of a nucleobase linked to a sugar (in this case, deoxyribose). Idoxuridine, or 5-iodo-2'-deoxyuridine, has a chemical structure nearly identical to thymidine. The critical difference is the substitution of a bulky iodine atom at the 5-position of the uracil (B121893) base, where thymidine has a methyl group. patsnap.comentokey.com
This structural mimicry is what makes idoxuridine an effective antiviral agent. drugbank.com During the replication of viral DNA, cellular and viral enzymes mistake idoxuridine for thymidine. patsnap.com The drug is phosphorylated to its active triphosphate form and is then incorporated into the growing viral DNA chain by viral DNA polymerase in place of the natural thymidine triphosphate. patsnap.comontosight.ai Once integrated, the presence of the iodine atom disrupts the DNA's function. It can cause base pairing errors and steric hindrance, leading to the formation of faulty and non-functional viral DNA. patsnap.com This process effectively halts the replication of the virus, preventing the production of new, infectious viral particles. patsnap.compatsnap.com
Chemical Properties of Idoxuridine
| Property | Value |
| Chemical Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
| Molecular Formula (Monohydrate) | C9H11IN2O5.H2O ncats.io |
| Molecular Weight (Monohydrate) | 372.11 g/mol ncats.io |
| Molecular Formula (Anhydrous) | C9H11IN2O5 ontosight.aifda.gov |
| Molecular Weight (Anhydrous) | 354.10 g/mol ontosight.ainih.gov |
| Appearance | White, crystalline powder ontosight.ai |
| Solubility | Soluble in water ontosight.ai |
| pKa | 8.25 (imide nitrogen) nih.gov |
Structure
2D Structure
Properties
CAS No. |
17140-71-5 |
|---|---|
Molecular Formula |
C9H13IN2O6 |
Molecular Weight |
372.11 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C9H11IN2O5.H2O/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3H2,(H,11,15,16);1H2/t5-,6+,7+;/m0./s1 |
InChI Key |
JWEOOFXTRSOJNN-VWZUFWLJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O.O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O.O |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Idoxuridine Monohydrate
Cellular Uptake and Intracellular Metabolic Activation
For Idoxuridine (B1674378) to be effective, it must first be taken up by the host cell and then converted into its active form. This process of metabolic activation is crucial for its antiviral activity.
Phosphorylation Pathways and Key Kinases Involved
Once inside the cell, idoxuridine undergoes phosphorylation, a process where phosphate (B84403) groups are added to the molecule. This is a critical activation step. Both viral and cellular kinases can phosphorylate idoxuridine. entokey.comuoanbar.edu.iq Specifically, viral thymidine (B127349) kinase, an enzyme produced by the herpes simplex virus, is involved in this process. taylorandfrancis.comnih.govscbt.com However, cellular kinases, including thymidine kinase 1 (hTK1) and mitochondrial thymidine kinase 2 (hTK2), can also phosphorylate idoxuridine. nih.govustc.edu.cn This lack of complete selectivity for viral kinases contributes to the drug's potential for cellular toxicity. uoanbar.edu.iq The phosphorylation process is not a single event but a stepwise addition of phosphate groups.
Formation of Idoxuridine Triphosphate (IdoxTP)
The sequential phosphorylation of idoxuridine leads to the formation of idoxuridine monophosphate (IdUMP), then idoxuridine diphosphate (B83284) (IdUDP), and finally, the active form, idoxuridine triphosphate (IdoxTP). patsnap.comentokey.com This triphosphate form is structurally very similar to deoxythymidine triphosphate (dTTP), one of the natural building blocks of DNA. patsnap.com The formation of IdoxTP is a prerequisite for the subsequent steps in its mechanism of action.
Interaction with Viral DNA Replication Machinery
The structural similarity between IdoxTP and dTTP allows it to interfere directly with the synthesis of new viral DNA. patsnap.com This interference occurs through two primary mechanisms.
Incorporation into Nascent Viral DNA
In addition to competitive inhibition, IdoxTP can be mistakenly incorporated into the newly forming viral DNA strand by the viral DNA polymerase. patsnap.comyoutube.compatsnap.comentokey.comwikipedia.org The polymerase recognizes IdoxTP as if it were dTTP and adds it to the elongating DNA chain. patsnap.com This incorporation is a critical and irreversible step in the drug's mechanism.
Consequences of Idoxuridine Incorporation on Viral DNA Integrity and Function
The substitution of thymidine with idoxuridine has profound and detrimental effects on the structure and function of the viral DNA. The presence of the large iodine atom on the uracil (B121893) base causes several problems. patsnap.com
Firstly, it can lead to base pairing errors during subsequent rounds of DNA replication. patsnap.com The altered chemical properties of the idoxuridine base mean it may not pair as accurately with adenine (B156593) as thymidine does, leading to mutations in the viral genome. patsnap.com
Secondly, the bulky iodine atom can cause steric hindrance, distorting the normal helical structure of the DNA. patsnap.com This distortion can interfere with the proper function of enzymes that interact with the DNA, such as those involved in transcription and further replication. patsnap.com
Ultimately, the incorporation of idoxuridine results in the production of faulty and unstable viral DNA. taylorandfrancis.com This leads to the synthesis of abnormal viral proteins and prevents the assembly of functional new virus particles. yale.edu The resulting virions are often non-infectious or have significantly reduced infectivity, thereby halting the spread of the viral infection. patsnap.com
Table of Key Kinases Involved in Idoxuridine Phosphorylation
| Kinase | Type | Role in Idoxuridine Activation |
| Viral Thymidine Kinase | Viral | Phosphorylates idoxuridine to its monophosphate form. taylorandfrancis.comnih.govscbt.com |
| Thymidine Kinase 1 (hTK1) | Cellular (Cytosolic) | Contributes to the phosphorylation of idoxuridine. ustc.edu.cn |
| Mitochondrial Thymidine Kinase 2 (hTK2) | Cellular (Mitochondrial) | Also involved in the phosphorylation of idoxuridine. ustc.edu.cn |
Induction of Base Pairing Errors and Mutagenesis
Once incorporated into the viral DNA, idoxuridine induces errors in base pairing during subsequent rounds of DNA replication. patsnap.com The iodine atom at the 5th position of the uracil ring, which distinguishes idoxuridine from thymidine, alters the electronic and steric properties of the base. mdpi.com This modification leads to imprecise pairing with adenine, the natural partner of thymidine. patsnap.com The resulting mismatches introduce mutations into the viral genome, a process known as mutagenesis. patsnap.commdpi.com This accumulation of errors can lead to what is termed an "error catastrophe," where the viral genetic information becomes so corrupted that it can no longer produce functional viral proteins or viable progeny. mdpi.comnih.gov Consequently, the newly synthesized viral particles are often non-infectious or have significantly reduced infectivity. patsnap.com
Impairment of Viral Enzyme Function, including Viral DNA Polymerase and Thymidylate Phosphorylase
Idoxuridine, in its triphosphate form, acts as a competitive inhibitor of viral DNA polymerase. drugbank.compatsnap.com It competes with the natural substrate, thymidine triphosphate (dTTP), for the active site of the enzyme. patsnap.com This competition reduces the rate of viral DNA synthesis. Furthermore, the incorporation of idoxuridine into the DNA template can impair the proper functioning of viral DNA polymerase during subsequent replication cycles. drugbank.comnih.gov
In addition to its effects on DNA polymerase, idoxuridine also inhibits thymidylate phosphorylase. drugbank.comnih.govhmdb.ca This enzyme is involved in the metabolic pathway that provides thymidine for DNA synthesis. By inhibiting this enzyme, idoxuridine further depletes the pool of available thymidine, enhancing its own incorporation into the viral DNA and potentiating its antiviral effect. nih.gov
Table 1: Key Viral Enzymes Inhibited by Idoxuridine
| Enzyme | Function | Effect of Idoxuridine Inhibition |
|---|---|---|
| Viral DNA Polymerase | Synthesizes new viral DNA strands. | Competitive inhibition and impaired function due to incorporation into DNA. drugbank.compatsnap.com |
| Thymidylate Phosphorylase | Involved in the synthesis of thymidine. | Reduces the availability of thymidine for viral DNA replication. drugbank.comnih.govhmdb.ca |
Host Cell Enzyme Interactions and Mechanisms of Selectivity
Idoxuridine is phosphorylated to its active triphosphate form by both viral and cellular kinases. mdpi.comchemicalbook.com The initial monophosphorylation step can be carried out by a virus-specified thymidine kinase in infected cells. chemicalbook.com This is a key aspect of its mechanism, as herpesvirus-infected cells often have higher levels of this enzyme activity. Subsequent phosphorylation to the di- and triphosphate forms is accomplished by host cellular enzymes. chemicalbook.com
However, the selectivity of idoxuridine for viral processes over host cell functions is limited. chemicalbook.com It can also be incorporated into the DNA of uninfected host cells, leading to cytotoxicity. patsnap.commdpi.com This lack of high selectivity is a primary reason why its systemic use is restricted. The activity of host cell enzymes, such as thymidine phosphorylase, can also influence the efficacy of idoxuridine. High levels of this enzyme in human keratinocytes can catabolize and inactivate the drug. nih.gov Interestingly, inhibiting this enzyme does not necessarily increase antiviral activity, as it can also lead to an increased availability of thymidine, which then competes with idoxuridine for incorporation into DNA. nih.gov
Table 2: Research Findings on Idoxuridine's Antiviral Activity
| Finding | Organism/Cell Line | Key Result | Reference |
|---|---|---|---|
| Antiviral Susceptibility | Human culture cell line WI-38 | Mean MIC of 0.5 mg/ml against herpes simplex virus. | ncats.io |
| Antiviral Activity | Feline herpesvirus | IC50 value of 4.3 μM. | medchemexpress.com |
| Comparative Activity | Human keratinocytes vs. guinea pig embryo cells | 5 times less active in human keratinocytes infected with herpes simplex virus type 1. | nih.gov |
Cellular and Viral Pathogen Interactions of Idoxuridine Monohydrate
Spectrum of Antiviral Activity against DNA Viruses
Idoxuridine (B1674378) monohydrate, a structural analog of thymidine (B127349), demonstrates a significant range of antiviral activity primarily targeting DNA viruses. ncats.iomims.com Its mechanism of action involves the inhibition of viral DNA synthesis. ncats.iodrugbank.com By substituting for thymidine during viral DNA replication, it leads to the formation of faulty DNA, which in turn prevents the virus from reproducing and infecting tissues. drugbank.comtaylorandfrancis.com
Activity against Herpes Simplex Virus (HSV)
Idoxuridine has been a cornerstone in the treatment of Herpes Simplex Virus (HSV) infections, particularly herpes simplex keratitis, a viral infection of the cornea. ontosight.aipatsnap.com Its structural similarity to thymidine allows it to be incorporated into the viral DNA during replication, disrupting the formation of a functional viral genome. patsnap.com This incorporation leads to errors in the DNA strand, preventing the virus from replicating effectively. patsnap.compatsnap.com Studies have shown that idoxuridine is active against all tested wild-type HSV in cell culture. taylorandfrancis.com The mean minimum inhibitory concentration (MIC) for idoxuridine against HSV in a human cell line was found to be 0.5 µg/mL. ncats.io In vitro studies on feline herpesvirus (FHV-1), which has a similar biological behavior to HSV-1, determined the mean effective dose 50 (ED50) for idoxuridine to be 4.4 µM. arvojournals.org
Table 1: In Vitro Activity of Idoxuridine against Herpes Simplex Virus
| Virus Type | Cell Line | Measurement | Value |
| Herpes Simplex Virus | Human Culture Cell Line WI-38 | Mean MIC | 0.5 µg/mL ncats.io |
| Feline Herpesvirus-1 (FHV-1) | Crandell-Reese Feline Kidney (CRFK) Cells | Mean ED50 | 4.4 µM arvojournals.org |
Activity against Varicella Zoster Virus, Vaccinia Virus, Cytomegalovirus, and Adenovirus
Idoxuridine has demonstrated inhibitory effects against a range of other DNA viruses beyond HSV. mims.commims.com
Varicella Zoster Virus (VZV): Idoxuridine is active against VZV. mims.commims.com However, a VZV strain resistant to idoxuridine has been isolated. nih.gov This resistant strain's thymidine kinase was less efficient at phosphorylating thymidine and its analogs. nih.gov
Vaccinia Virus (VV): Idoxuridine is a potent inhibitor of vaccinia virus replication. nih.gov It has been shown to inhibit VV DNA synthesis in a dose-dependent manner. nih.gov In mouse models, idoxuridine treatment markedly reduced the number of tail lesions caused by VV and delayed mortality in infected mice. nih.gov The in vitro efficacy of idoxuridine against vaccinia virus has been confirmed, with an IC50 ranging from 0.58 to 0.85 µM. nih.govmdpi.com
Cytomegalovirus (CMV): Idoxuridine has shown activity against Cytomegalovirus. mims.commims.com In vitro studies have determined the inhibitory concentration required to reduce CMV plaque formation by 50% (IC50). For the Davis strain of CMV, the IC50 was reported, and for the AD-169 strain, a similar measure of inhibitory concentration was also determined. medchemexpress.commedchemexpress.cn
Adenovirus: While idoxuridine has been shown to inhibit adenovirus, its clinical effectiveness in treating adenovirus infections of the eye has been questioned. mims.commims.comnih.gov One study found no beneficial effect of idoxuridine in patients with adenovirus-induced keratoconjunctivitis. nih.gov
Table 2: In Vitro Activity of Idoxuridine against Various DNA Viruses
| Virus | Strain(s) | Measurement | Concentration |
| Vaccinia Virus (VV) | Bratislava, RIIPD | IC50 | 0.58 - 0.85 µM nih.gov |
| Cytomegalovirus (CMV) | Davis | IC50 | Data available medchemexpress.com |
| Cytomegalovirus (CMV) | AD-169 | IC50 | Data available medchemexpress.commedchemexpress.cn |
| Varicella-Zoster Virus (VZV) | OKA (TK+) | IC50 | Data available medchemexpress.commedchemexpress.cn |
| Varicella-Zoster Virus (VZV) | 07/1, YS/R (TK-) | IC50 | Data available medchemexpress.commedchemexpress.cn |
Impact on Viral Replication Cycles within In Vitro Systems
The primary mechanism by which idoxuridine inhibits viral replication is by interfering with DNA synthesis. ncats.iodrugbank.com As a thymidine analog, it is incorporated into the growing viral DNA chain in place of thymidine. patsnap.compatsnap.com This incorporation has several consequences that disrupt the viral replication cycle:
Faulty DNA Production: The presence of idoxuridine in the viral DNA results in a non-functional or "faulty" DNA structure. drugbank.comtaylorandfrancis.com This altered DNA cannot be properly transcribed or translated, thus halting the production of essential viral proteins.
Inhibition of DNA Polymerase: Idoxuridine can also inhibit viral DNA polymerases, the enzymes responsible for synthesizing new viral DNA. drugbank.comtaylorandfrancis.commedchemexpress.com
Chain Termination: The incorporation of idoxuridine can lead to the premature termination of the viral DNA chain. patsnap.com
Mutations: The presence of the iodinated uridine (B1682114) in the DNA can cause errors during subsequent rounds of replication, leading to mutations that render the resulting viruses non-infectious. patsnap.compatsnap.com
In vitro studies have demonstrated that idoxuridine can potentiate the replication of some unrelated RNA and DNA viruses in certain cell lines, suggesting a complex interaction with host cell machinery. nih.gov However, its primary and clinically relevant effect is the inhibition of DNA virus replication. nih.gov
Factors Governing Viral Sensitivity and Selectivity
The effectiveness of idoxuridine is not uniform across all viruses and is influenced by both viral and host cell factors.
Role of Virus-Encoded Thymidine Kinase in Compound Phosphorylation
A key factor in the selective antiviral activity of idoxuridine is its phosphorylation by virus-encoded thymidine kinase (TK). nih.govwikipedia.org For idoxuridine to be incorporated into viral DNA, it must first be converted to its triphosphate form. patsnap.com This phosphorylation process is initiated by thymidine kinase.
Many herpesviruses, including HSV and VZV, encode their own TK, which is distinct from the host cell's TK. wikipedia.orgebi.ac.uk This viral TK often has a broader substrate specificity than the cellular enzyme and can more efficiently phosphorylate nucleoside analogs like idoxuridine. ebi.ac.uk This selective phosphorylation by the viral TK leads to a higher concentration of the active drug in infected cells compared to uninfected cells, contributing to the drug's selectivity. nih.gov
The importance of viral TK is highlighted by the development of resistance. nih.gov Strains of HSV and VZV that have mutated or deficient viral TK often show resistance to idoxuridine because the drug is not efficiently phosphorylated to its active form. nih.govnih.govnih.gov For example, some idoxuridine-resistant HSV-1 isolates have been found to induce very low levels of viral TK or have a TK with an increased Km value for idoxuridine, indicating a lower affinity for the drug. nih.gov
Influence of Host Cell Metabolic Environment on Idoxuridine Activity
The metabolic state of the host cell can also influence the antiviral activity of idoxuridine. frontiersin.orgfrontiersin.org Since viruses are obligate intracellular parasites, they rely heavily on the host cell's metabolic machinery for their replication. frontiersin.org
The availability of cellular nucleotides can compete with idoxuridine for incorporation into viral DNA. Therefore, the metabolic pathways that regulate nucleotide pools, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, can indirectly affect the efficacy of the drug. frontiersin.org Viruses themselves can manipulate the host cell's metabolism to create a more favorable environment for their own replication, which could potentially alter the effectiveness of antiviral drugs. frontiersin.org For instance, some viruses upregulate metabolic pathways to increase the supply of building blocks for viral components. frontiersin.org The specific interactions between idoxuridine and the altered metabolic landscape of a virus-infected cell are complex and an area of ongoing research.
Mechanisms of Antiviral Resistance to Idoxuridine Monohydrate
Genetic Basis of Resistance Development in Viral Strains
The development of resistance to idoxuridine (B1674378) is predominantly linked to specific genetic mutations in the viral genome. These mutations primarily affect the enzymes responsible for the activation of idoxuridine and its interaction with the viral replication machinery.
The principal mechanism of resistance to idoxuridine involves mutations in the viral thymidine (B127349) kinase (TK) gene. entokey.comnih.gov Idoxuridine, a thymidine analog, requires phosphorylation by viral TK to become active and subsequently inhibit viral DNA synthesis. nih.govbasicmedicalkey.com
Mutations in the TK gene can lead to several outcomes that confer resistance:
Deficient TK Activity: Some mutations result in a truncated or non-functional TK enzyme, leading to a significant reduction or complete loss of TK activity. nih.goventokey.com This is the most common form of resistance observed in clinical isolates. nih.gov Strains with reduced TK activity can exhibit as little as 5.6% of the parental strain's activity. nih.gov
Altered TK Substrate Specificity: Less commonly, mutations can alter the substrate specificity of the TK enzyme. nih.gov This means the enzyme no longer efficiently recognizes and phosphorylates idoxuridine, while potentially retaining its ability to phosphorylate the natural substrate, thymidine.
Conformational Changes: Studies on Varicella-Zoster Virus (VZV) resistant to idoxuridine have identified amino acid substitutions that are not located at the nucleoside or ATP-binding sites of the TK enzyme. nih.govelsevierpure.com This suggests that these mutations induce a conformational change in the enzyme, thereby preventing the proper binding and phosphorylation of idoxuridine. nih.govelsevierpure.com
Table 1: Examples of Amino Acid Substitutions in Viral Thymidine Kinase Associated with Idoxuridine Resistance
| Virus | Amino Acid Change | Location in TK Gene | Consequence |
|---|---|---|---|
| Varicella-Zoster Virus (VZV) | Asn41 -> Ser | Not in binding sites | Conformational change leading to resistance. nih.govelsevierpure.com |
| Varicella-Zoster Virus (VZV) | Cys266 -> Ile | Not in binding sites | Conformational change leading to resistance. nih.govelsevierpure.com |
While less common than TK mutations, alterations in the viral DNA polymerase can also contribute to idoxuridine resistance. nih.govbasicmedicalkey.com The active, triphosphorylated form of idoxuridine competes with the natural nucleotide, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by the viral DNA polymerase. drugbank.com
Mutations in the gene encoding the viral DNA polymerase can reduce the enzyme's affinity for idoxuridine triphosphate, making it a less effective inhibitor. drugbank.com This mechanism of resistance is often associated with viruses that have developed resistance to other nucleoside analogs that also target the DNA polymerase. nih.gov For instance, some ganciclovir-resistant strains of human cytomegalovirus (HCMV) with mutations in the DNA polymerase also show reduced susceptibility to idoxuridine. nih.gov
Phenotypic Manifestations of Idoxuridine Resistance in Viral Populations
The genetic changes described above result in observable phenotypic characteristics in viral populations. The primary phenotypic manifestation of idoxuridine resistance is a decreased susceptibility of the virus to the inhibitory effects of the drug. This is typically quantified by an increase in the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%.
In vitro studies have demonstrated that viral strains passaged serially in the presence of idoxuridine exhibit a progressive increase in resistance. nih.gov For example, a Herpes Simplex Virus type 1 (HSV-1) strain passaged seven times in the presence of idoxuridine showed a significant reduction in thymidine kinase activity to just 5.6% of the original strain. nih.gov This directly correlated with a reduced sensitivity to the drug in both laboratory and clinical settings. nih.gov
Cross-Resistance Profiles with Other Nucleoside Analogs
A significant consequence of the mechanisms of idoxuridine resistance is the development of cross-resistance to other antiviral drugs, particularly those that share a similar mechanism of action.
TK-Dependent Drugs: Viruses that have developed resistance to idoxuridine through mutations in the thymidine kinase gene are often cross-resistant to other nucleoside analogs that require phosphorylation by viral TK for their activation. nih.gov This includes drugs like acyclovir (B1169) and bromovinyldeoxyuridine. entokey.comnih.gov
Trifluridine: Idoxuridine-resistant HSV has shown intermediate resistance to trifluridine. entokey.com
Vidarabine (B1017) and Ganciclovir (B1264): Full sensitivity is often maintained to vidarabine and ganciclovir in idoxuridine-resistant strains. entokey.com
DNA Polymerase Inhibitors: Cross-resistance can also occur with drugs that target the viral DNA polymerase. However, the patterns of cross-resistance can be more complex and depend on the specific mutations in the polymerase enzyme. nih.gov
Table 2: Cross-Resistance Profile of Idoxuridine-Resistant Herpes Simplex Virus Type 1 (HSV-1)
| Antiviral Drug | Resistance Level in Idoxuridine-Resistant HSV-1 | Mechanism of Action |
|---|---|---|
| Bromovinyldeoxyuridine (BVDU) | Cross-resistance. entokey.comnih.gov | TK-dependent. nih.gov |
| Acyclovir (ACV) | Cross-resistance. entokey.comnih.gov | TK-dependent. nih.gov |
| Trifluridine | Intermediate sensitivity. entokey.comnih.gov | TK-dependent. nih.gov |
| Adenine (B156593) arabinoside (Ara-A) | Sensitive. nih.gov | Not dependent on viral TK. nih.gov |
| Dihydroxy-propoxymethylguanine | Sensitive. nih.gov | Not dependent on viral TK. nih.gov |
Synthetic Methodologies and Chemical Modifications of Idoxuridine
Academic Synthetic Routes for Idoxuridine (B1674378) Monohydrate Production
The synthesis of Idoxuridine (5-iodo-2'-deoxyuridine) has been approached through various chemical and enzymatic strategies. While the literature often refers to the synthesis of Idoxuridine, these methods are foundational for obtaining the monohydrate form through appropriate crystallization and purification processes.
Several multi-step chemical syntheses have been reported. One common approach begins with the iodination of 2'-deoxyuridine (B118206). This can be achieved using iodine in the presence of an oxidizing agent like nitric acid or a combination of iodine and iodic acid in a mixture of solvents. researchgate.net Another established route involves the reaction of 5-iodouracil (B140508) with a protected 2-deoxy-D-ribofuranosyl chloride derivative. This condensation reaction is a key step in forming the crucial N-glycosidic bond. A more complex, multi-step synthesis starts from 5-iodouracil, which is first converted to 2,4-dichloro-5-iodopyrimidine. This intermediate is then reacted with sodium methoxide (B1231860) to form 2,4-dimethoxy-5-iodopyrimidine. Subsequent condensation with a protected deoxyribose derivative, followed by demethylation and deprotection steps, yields Idoxuridine. nih.gov
Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods. One such method utilizes nucleoside deoxyribosyltransferase type II from Lactobacillus leichmannii. This enzyme catalyzes the transglycosylation reaction between a modified pyrimidine (B1678525) base (like 5-iodouracil) and a nucleoside donor of a carbohydrate residue, such as 7-methyl-2'-deoxyguanosine, to produce Idoxuridine in high yields. nih.gov Another enzymatic approach involves the use of immobilized enzymes, such as E. coli thymidine (B127349) phosphorylase (EcTP) or Bacillus subtilis pyrimidine nucleoside phosphorylase (BsPyNP), which can catalyze the reaction between 2'-deoxyuridine and a 5-substituted base. nih.gov
Radiolabeled versions of Idoxuridine, particularly with isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), are crucial for diagnostic and research purposes. These are typically prepared via iododemetallation reactions. A common precursor is 5-(tri-n-butylstannyl)-2'-deoxyuridine, which undergoes a destannylation reaction in the presence of radiolabeled sodium iodide and an oxidizing agent like Iodogen. nih.gov An alternative and rapid method involves the iododemercuration of a chloromercury precursor of 2'-deoxyuridine. nih.gov
Table 1: Comparison of Synthetic Routes for Idoxuridine
| Synthetic Approach | Starting Materials | Key Reagents/Enzymes | Advantages |
|---|---|---|---|
| Chemical Synthesis 1 | 2'-Deoxyuridine | Iodine, Nitric Acid | Direct iodination |
| Chemical Synthesis 2 | 5-Iodouracil, Protected 2-deoxy-D-ribofuranosyl chloride | Condensation agents | Forms N-glycosidic bond directly |
| Chemical Synthesis 3 | 5-Iodouracil | POCl₃, NaOCH₃, Protected deoxyribose | Multi-step, versatile |
| Enzymatic Synthesis | 5-Iodouracil, 7-methyl-2'-deoxyguanosine | L. leichmannii Nucleoside Deoxyribosyltransferase II | High yield, environmentally friendly |
| Radiolabeling | 5-(tri-n-butylstannyl)-2'-deoxyuridine, Na¹²⁵I | Iodogen | Produces radiolabeled Idoxuridine for diagnostic use |
Design and Synthesis of Idoxuridine Analogs and Derivatives
The design and synthesis of Idoxuridine analogs have been driven by the need to improve its antiviral efficacy, selectivity, and pharmacokinetic profile. Modifications have been explored at both the pyrimidine base and the deoxyribose sugar moiety.
Modifications at the Pyrimidine Base (5-position): The 5-position of the uracil (B121893) ring is a primary site for modification. The rationale is that the viral thymidine kinase, which is responsible for activating Idoxuridine, can tolerate a variety of substituents at this position. A wide range of 5-substituted 2'-deoxyuridine analogs have been synthesized with the aim of creating more potent or selective antiviral agents. researchgate.net For instance, analogs with different alkyl, haloalkyl, and aryl groups have been investigated. The synthesis of these analogs often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, on a 5-halo-2'-deoxyuridine precursor. researchgate.net
Modifications at the Sugar Moiety: Alterations to the 2'-deoxyribose ring aim to enhance metabolic stability or improve interaction with viral enzymes. One notable example is the synthesis of 4'-thioIDU (5-iodo-4'-thio-2'-deoxyuridine), where the oxygen atom in the furanose ring is replaced by a sulfur atom. nih.gov This modification has been shown to be tolerated and can even enhance antiviral activity against certain viruses. nih.gov
Another strategy involves modifications at the 5'-position of the sugar. For example, 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU) and its N-acyl derivatives have been synthesized to explore their potential as inhibitors of viral enzymes. nih.gov The synthesis of these compounds typically starts from Idoxuridine, involving the conversion of the 5'-hydroxyl group to an amino group, followed by acylation. nih.gov
Prodrugs of Idoxuridine: A significant area of research has focused on the development of Idoxuridine prodrugs to overcome its poor bioavailability and potential toxicity. Prodrugs are inactive compounds that are converted into the active drug within the body.
One approach is the synthesis of lipophilic ester derivatives. For example, the dioleoyl derivative of Idoxuridine was synthesized to be incorporated into reconstituted high-density lipoprotein (HDL) particles for targeted drug delivery. kuleuven.be The synthesis involves the acylation of the hydroxyl groups of Idoxuridine with oleoyl (B10858665) chloride. kuleuven.be
More recently, the concept of using threose nucleic acid (TNA) as a macromolecular prodrug has been explored. In this design, Idoxuridine is converted into a phosphoramidite (B1245037) derivative and then incorporated into a TNA oligonucleotide sequence using automated solid-phase synthesis. nih.gov This TNA-Idoxuridine conjugate is designed to be degraded by nucleases, releasing the active Idoxuridine. nih.gov
Table 2: Examples of Idoxuridine Analogs and Their Design Rationale
| Analog/Derivative | Modification | Design Rationale |
|---|---|---|
| 5-Substituted 2'-deoxyuridines | Varied substituents at the 5-position of the uracil ring | To improve potency and selectivity by exploiting the substrate tolerance of viral thymidine kinase. researchgate.net |
| 4'-thioIDU | Replacement of the furanose ring oxygen with sulfur | To enhance metabolic stability and potentially improve antiviral activity. nih.gov |
| 5'-Amino-2',5'-dideoxy-5-iodouridine (AIdU) | Replacement of the 5'-hydroxyl group with an amino group | To create inhibitors of viral enzymes with altered phosphorylation potential. nih.gov |
| Dioleoyl-Idoxuridine | Esterification of hydroxyl groups with oleic acid | To create a lipophilic prodrug for targeted delivery via HDL particles. kuleuven.be |
| TNA-Idoxuridine | Incorporation into a threose nucleic acid backbone | To create a macromolecular prodrug with a natural release mechanism. nih.gov |
Structure-Activity Relationship (SAR) Studies of Modified Idoxuridine Nucleosides
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to Idoxuridine influence its biological activity. These studies provide valuable insights for the rational design of new and improved antiviral agents.
A key aspect of Idoxuridine's antiviral activity is its phosphorylation by viral thymidine kinase. Therefore, many SAR studies have focused on how structural changes affect this initial activation step. It has been shown that the 5-substituent plays a critical role. The iodine atom in Idoxuridine mimics the methyl group of thymidine, allowing it to be recognized by the viral enzyme. The size and electronegativity of the substituent at the 5-position can significantly impact the efficiency of phosphorylation and, consequently, the antiviral potency. nih.gov
Modifications at the sugar moiety also have a profound effect on activity. For 5'-amino-2',5'-dideoxy-5-iodouridine (AIdU), N-acetylation was found to increase its ability to inhibit the deoxypyrimidine kinase of herpes simplex virus type 1 (HSV-1), whereas diacetylation at both the 5'-amino and 3'-hydroxyl groups had the opposite effect. nih.gov This highlights the importance of the 3'-hydroxyl group for enzyme recognition and activity.
The incorporation of Idoxuridine and its analogs into viral DNA is another critical factor in their mechanism of action. Studies comparing Idoxuridine and AIdU have shown a direct correlation between the extent of incorporation into viral DNA and the inhibition of viral replication. nih.gov Although a much higher concentration of AIdU was needed to achieve the same level of antiviral activity as Idoxuridine, the inhibitory effects were similar when compared based on the percentage of thymidine substitution in the viral DNA. nih.gov Interestingly, the incorporation of AIdU, which introduces a phosphoramidate (B1195095) bond into the DNA backbone, led to single and double-stranded breaks in the viral DNA, an effect not observed with Idoxuridine. nih.gov This suggests that while DNA damage can result from certain modifications, it is not a prerequisite for antiviral activity.
Furthermore, the conformation of the sugar ring, influenced by substituents, is a determinant of biological activity. Modifications that alter the sugar pucker can affect how the nucleoside analog binds to the active sites of viral enzymes. Theoretical studies using density functional theory (DFT) have suggested that the replacement of the methyl group in thymidine with an iodine atom in Idoxuridine increases the reactivity of the molecule, which may contribute to its antiviral activity. humanjournals.comresearchgate.net
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Idoxuridine Analogs
| Modification Site | Structural Change | Impact on Activity |
|---|---|---|
| 5-position (Uracil) | Varies in size and electronegativity | Significantly affects phosphorylation by viral thymidine kinase and antiviral potency. nih.gov |
| 5'-position (Sugar) | N-acetylation of 5'-amino group | Increased inhibition of HSV-1 deoxypyrimidine kinase. nih.gov |
| 3', 5'-positions (Sugar) | Diacetylation of 5'-amino and 3'-hydroxyl groups | Decreased inhibition of HSV-1 deoxypyrimidine kinase. nih.gov |
| Phosphodiester bond (in DNA) | Incorporation of AIdU (phosphoramidate linkage) | Induces single and double-stranded breaks in viral DNA. nih.gov |
| Sugar Moiety | Replacement of ring oxygen with sulfur (4'-thioIDU) | Tolerated and can enhance antiviral activity. nih.gov |
Advanced Analytical and Structural Research Methodologies for Idoxuridine Monohydrate
Spectroscopic Analysis of Idoxuridine (B1674378) and its Molecular Interactions
The spectroscopic properties of idoxuridine have been investigated to understand its molecular structure and behavior in different environments. Theoretical studies employing computational methods have been instrumental in predicting and interpreting experimental spectra. Infrared, Raman, 1H-NMR, 13C-NMR, and UV-visible spectra have been predicted for the most stable isomers of idoxuridine in both gas and aqueous solution phases. These theoretical spectra show a reasonable agreement with available experimental data. nih.gov The presence of dimeric species of idoxuridine has been suggested to explain certain bands observed in the experimental FTIR spectrum. nih.gov
Spectroscopic analysis, in conjunction with structural studies, provides insights into the molecular geometry and electronic properties of idoxuridine. For instance, the analysis of vibrational spectra can help in the complete vibrational assignment of the molecule by combining experimental infrared spectra with theoretical methodologies. wikipedia.org
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry has been a powerful tool in the study of idoxuridine, providing detailed insights into its molecular structure, properties, and reactivity. These theoretical approaches complement experimental data and help in the interpretation of spectroscopic and biochemical findings.
Density Functional Theory (DFT) and Self-Consistent Reaction Field (SCRF) Calculations
The theoretical molecular structures of various isomers of idoxuridine have been extensively studied using the hybrid B3LYP method with different basis sets in both gas and aqueous solution phases. nih.gov To account for the effect of a solvent, the properties in solution are often predicted using the self-consistent reaction field (SCRF) method, particularly with the integral equation formalism variant polarised continuum model (IEFPCM). nih.gov
These calculations are crucial for understanding the stability of different conformers of idoxuridine. Time-dependent density functional theory (TD-DFT) calculations are also employed to predict the ultraviolet-visible spectra of the isomers in solution. wikipedia.org The choice of basis set in these calculations has been shown to have a notable influence on the analyzed properties of idoxuridine. nih.gov
Analysis of Idoxuridine's Theoretical Molecular Structure and Reactivity
Theoretical studies have explored the molecular structure of several isomers of idoxuridine. wikipedia.org These computational models help in understanding the conformational possibilities of the molecule. The analysis of frontier orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals that the presence of the iodine atom in idoxuridine increases its reactivity when compared to thymidine (B127349). nih.gov
Furthermore, computational analyses involving Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies provide insights into atomic charges, solvation energies, and intramolecular interactions. nih.gov These theoretical investigations have been used to rationalize the antiviral activity of idoxuridine, suggesting that factors like the polarization of the C-I bond and the availability of electrons in the d orbitals of the iodine atom could play a role. nih.gov
Biochemical Assays for Enzyme Kinetics and Substrate Specificity Studies
Biochemical assays are fundamental in elucidating the mechanism of action of idoxuridine, particularly its interaction with viral and cellular enzymes. A key enzyme in this context is thymidine kinase (TK), which is involved in the phosphorylation of idoxuridine, a crucial step for its antiviral activity.
An optimized assay for herpes simplex virus type 1- and 2-induced deoxythymidine kinase (dTk) has been described using [125I]iododeoxyuridine as a substrate. nih.gov This assay allows for the determination of kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax). A comparison of the kinetic values for dTk with either deoxythymidine or iododeoxyuridine as substrates revealed that higher reaction velocities and lower Km values were obtained with iododeoxyuridine, indicating it is a highly efficient substrate for the viral enzyme. nih.gov
Another assay for measuring thymidine kinase activity is based on the phosphorylation of radiolabeled nucleosides like [125I]-iododeoxyuridine and the subsequent precipitation of the resulting monophosphates with lanthanum chloride. nih.gov This method has been shown to be specific, reproducible, and sensitive for evaluating TK activity in cell cytosols. nih.gov
Kinetic Parameters of Herpes Simplex Virus Deoxythymidine Kinase (dTk)
| Substrate | Km (μM) | Vmax (pmol/min) |
|---|---|---|
| Deoxythymidine | 0.5 | 100 |
| Iododeoxyuridine | 0.2 | 150 |
This table presents a hypothetical comparison of kinetic parameters for herpes simplex virus deoxythymidine kinase with deoxythymidine and iododeoxyuridine as substrates, based on the finding that iododeoxyuridine yields higher reaction velocities and lower Km values.
Cellular Assays for Investigating Intracellular Processes (e.g., Uptake, Phosphorylation)
Cellular assays are essential for understanding how idoxuridine is transported into cells and subsequently metabolized to its active form. These studies provide crucial information on the intracellular fate of the drug.
Studies on a derivative of idoxuridine, 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[125I]iodo-2'-deoxyuridine, have investigated its in vitro cellular uptake in murine tumor cells. nih.gov The uptake was found to be relatively low, with approximately 17 fmol per microgram of protein over a 2-hour period. nih.gov A very small fraction of the total uptake, around 0.3%, was found to be incorporated into the DNA fraction. nih.gov
The phosphorylation of idoxuridine is a critical step in its activation, and this process is often more efficient in virus-infected cells due to the presence of viral thymidine kinase. While specific quantitative data on the phosphorylation of idoxuridine in cellular assays is not detailed in the provided search results, the principle is that the selectivity of antiviral nucleoside analogs often relies on their preferential phosphorylation by viral enzymes compared to cellular enzymes. drugbank.com This differential phosphorylation leads to a higher concentration of the active triphosphate form in infected cells, which can then be incorporated into viral DNA, inhibiting its replication. nih.gov
In Vitro Cellular Uptake of an Idoxuridine Derivative in Murine Tumor Cells
| Parameter | Value | Time Period |
|---|---|---|
| Cellular Uptake | ~17 fmol/μg protein | 2 hours |
| Incorporation into DNA (as % of total uptake) | ~0.3% | 2 hours |
This table summarizes the in vitro cellular uptake and DNA incorporation of a radiolabeled idoxuridine derivative in murine tumor cells.
Future Directions and Emerging Research Avenues for Idoxuridine Monohydrate
Exploration of Idoxuridine's Broader Biological Activities beyond Conventional Antiviral Applications (e.g., cellular metabolism studies)
Initially synthesized as an anticancer drug, idoxuridine's primary mechanism of action involves its incorporation into DNA, which disrupts replication. taylorandfrancis.comvin.com This non-selective action affects both viral and host cell DNA synthesis, leading to the cytotoxicity that limits its systemic use. entokey.comvin.com However, this very property opens avenues for research into its broader biological effects, particularly on cellular metabolism and proliferation.
Current research is revisiting its potential as a radiosensitizing agent. taylorandfrancis.com The incorporation of the heavy iodine atom into the DNA of cancer cells could potentially enhance the effects of radiation therapy. Furthermore, studies on its impact on cellular metabolism are revealing new insights. As a thymidine (B127349) analog, idoxuridine (B1674378) directly interferes with nucleotide metabolism. drugbank.com Its effects are not limited to DNA polymerase; it also interacts with other enzymes involved in nucleotide synthesis and salvage pathways. drugbank.com Understanding these interactions could lead to new applications, perhaps in combination therapies for cancer or other diseases characterized by rapid cell proliferation.
Viruses are known to manipulate host cell metabolism to support their own replication, altering pathways such as glycolysis, fatty acid synthesis, and glutaminolysis. nih.govfrontiersin.org Research into how idoxuridine affects these virally-induced metabolic shifts could uncover new antiviral strategies. By interfering with the metabolic environment that the virus requires, it may be possible to inhibit viral replication indirectly. For instance, studies have shown that various viruses induce changes in immune cell metabolism to evade the host's immune response. frontiersin.org Investigating idoxuridine's effect on the metabolism of infected immune cells could reveal immunomodulatory properties.
Development of Novel Idoxuridine Analogs for Overcoming Resistance Mechanisms
A significant hurdle with idoxuridine therapy is the development of viral resistance. researchgate.net The primary mechanism of resistance involves mutations in the viral gene for thymidine kinase (TK), the enzyme responsible for the initial phosphorylation of idoxuridine to its active form. nih.govresearchgate.net Viruses with deficient or altered TK activity are no longer susceptible to the drug. nih.gov This has driven research into the development of new idoxuridine analogs that can bypass this resistance mechanism.
One promising approach is the development of derivatives with modifications at the 4'-thio position of the sugar moiety. taylorandfrancis.com For example, 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) has demonstrated potent antiviral activity against orthopoxviruses, including strains that may be resistant to other nucleoside analogs. nih.govresearchgate.net These analogs may be activated by different viral or cellular kinases, or may have a different ultimate molecular target than the viral DNA polymerase. nih.gov
Another strategy involves creating prodrugs of idoxuridine. Prodrugs are inactive compounds that are metabolized into the active drug within the body. This approach can improve bioavailability and target drug delivery. For instance, liposomal gel formulations of idoxuridine have been shown to enhance its therapeutic efficacy and skin retention for treating herpes simplex virus (HSV) infections. nih.gov
The table below summarizes some approaches to developing novel idoxuridine analogs.
| Approach | Rationale | Example |
| Modification of the Sugar Moiety | To bypass resistance mechanisms involving viral thymidine kinase and potentially alter the molecular target. | 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) nih.govresearchgate.net |
| Prodrug Formulation | To improve drug delivery, bioavailability, and therapeutic efficacy. | Liposomal gel of idoxuridine nih.gov |
| Combination with other agents | To create a synergistic effect and target multiple viral processes simultaneously. | Combination with inhibitors of other viral enzymes (e.g., helicase-primase). |
Integration of Idoxuridine Research with Modern Antiviral Strategies at the Molecular Level
The landscape of antiviral drug development has evolved significantly since the discovery of idoxuridine. nih.gov Modern strategies often focus on highly specific targets within the viral replication cycle, such as viral proteases, integrases, or the helicase-primase complex, to minimize toxicity to the host. researchgate.netaxionbiosystems.com While idoxuridine's non-selective mechanism is a drawback, the knowledge gained from its use can be integrated with these modern approaches.
One area of integration is in the design of combination therapies. By combining a non-specific DNA replication inhibitor like an idoxuridine analog with a highly specific antiviral agent that targets a different viral function, it may be possible to achieve a synergistic effect and reduce the likelihood of resistance. researchgate.net For example, combining a novel idoxuridine analog with a helicase-primase inhibitor could attack the virus at two critical points in its replication process.
Furthermore, the fundamental principle of idoxuridine—acting as a fraudulent nucleoside—is still a cornerstone of antiviral therapy. axionbiosystems.comnih.gov Modern drug design uses computational modeling and structural biology to create nucleoside analogs with higher affinity for viral enzymes and lower affinity for host enzymes, thereby increasing selectivity and reducing side effects. duke.eduavma.org The challenges faced with idoxuridine have directly informed the design criteria for these newer, more effective drugs.
The development of broad-spectrum antivirals is another key area of modern research. axionbiosystems.com The lessons learned from idoxuridine's activity against several DNA viruses can inform the design of new nucleoside analogs with activity against a wider range of viral pathogens. taylorandfrancis.com
Investigation of Unexplored Metabolic Pathways and Interactions within Host-Pathogen Systems
The interaction of idoxuridine with the host and pathogen is more complex than simply inhibiting DNA synthesis. Recent research has begun to explore the "off-target" effects of nucleoside analogs, revealing unexpected interactions with host metabolic enzymes.
A notable study screened a library of FDA-approved nucleoside analogs, including idoxuridine, against a panel of enzymes from human nucleotide metabolism. plos.org This research identified previously unknown interactions. For example, idoxuridine was found to cause concentration-dependent stabilization of uridine (B1682114) phosphorylase 1 (UPP1), an enzyme involved in pyrimidine (B1678525) salvage pathways. avma.orgplos.org It also showed some interaction with guanine (B1146940) deaminase (GDA). avma.org
These findings suggest that idoxuridine may have broader metabolic consequences than previously understood. plos.org Inhibiting or altering the activity of host metabolic enzymes could have a significant impact on the host-pathogen system. For instance, by altering nucleotide pools within the host cell, idoxuridine could indirectly affect viral replication, which is highly dependent on the availability of these building blocks. nih.govnih.gov
Further investigation into these unexplored metabolic pathways is warranted. Understanding how idoxuridine and its analogs interact with the host's metabolic network could lead to the identification of new drug targets and the development of novel therapeutic strategies. This could involve repurposing idoxuridine or its derivatives for conditions where modulating specific metabolic pathways is beneficial, or designing new drugs that specifically target these interactions for a more potent and selective antiviral effect.
The table below details some of the unexplored metabolic interactions of idoxuridine.
| Host Enzyme | Potential Interaction | Implication | Reference |
| Uridine Phosphorylase 1 (UPP1) | Concentration-dependent stabilization | May alter intracellular uridine and pyrimidine nucleotide pools, impacting both host and viral processes. | avma.orgplos.org |
| Guanine Deaminase (GDA) | Observed interaction in screening assays | Suggests potential influence on purine (B94841) metabolism, though the functional consequence is not yet clear. | avma.org |
This line of research highlights that even older drugs like idoxuridine can continue to provide valuable insights into complex biological systems, paving the way for future therapeutic innovations.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and stability of idoxuridine monohydrate in preclinical studies?
- Methodological Answer : Purity analysis typically employs high-performance liquid chromatography (HPLC) with UV detection, validated against pharmacopeial standards (e.g., USP-NF). Stability studies use accelerated degradation conditions (e.g., thermal, photolytic, and hydrolytic stress) followed by mass spectrometry (MS) to identify degradation products . Solubility profiles in aqueous and organic solvents (e.g., dimethylformamide) are determined using shake-flask methods, with data cross-validated via Raman spectroscopy for crystalline phase identification .
Q. How can researchers design experiments to assess this compound’s antiviral efficacy in vitro?
- Methodological Answer : Use plaque reduction assays in herpes simplex virus (HSV)-infected cell cultures (e.g., Vero cells). Include controls for cytotoxicity (e.g., MTT assay) and validate viral inhibition via quantitative PCR (qPCR) to measure viral DNA synthesis suppression. Dose-response curves (IC₅₀) should be statistically modeled using nonlinear regression, with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro antiviral activity and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Address bioavailability limitations by designing parallel studies:
- In vitro : Simulate physiological conditions (e.g., protein-binding assays) to assess drug penetration barriers.
- In vivo : Use radiolabeled idoxuridine (³H or ¹⁴C) in animal models to track tissue distribution and metabolite formation via liquid scintillation counting. Cross-reference with mechanistic studies (e.g., viral thymidine kinase affinity assays) to clarify discrepancies in drug activation pathways .
Q. How can response surface methodology (RSM) optimize this compound formulations for enhanced topical delivery?
- Methodological Answer : Apply a central composite design (CCD) to evaluate critical factors (e.g., polymer concentration, pH, permeation enhancers). Responses like drug release rate (Franz diffusion cells) and viscosity (rheometry) are modeled using ANOVA to identify significant interactions. Validate optimized formulations via ex vivo corneal permeability studies .
Q. What methodologies are recommended to investigate this compound’s potential genotoxicity in long-term antiviral therapies?
- Methodological Answer : Conduct micronucleus assays in bone marrow erythrocytes of rodent models, with cyclophosphamide monohydrate as a positive control. Use acridine orange staining and flow cytometry to quantify chromosomal aberrations. Correlate findings with in vitro comet assays to assess DNA strand breaks in human keratinocytes .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible antiviral studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical quality attributes (CQAs) : Monitor iodine content (via inductively coupled plasma MS) and crystallinity (X-ray diffraction).
- Process parameters : Use design of experiments (DoE) to optimize reaction time, temperature, and purification steps. Statistical process control (SPC) charts ensure consistency across batches .
Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s mechanism of viral resistance?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to genomic data from resistant HSV strains. Cluster mutations in viral thymidine kinase or DNA polymerase genes and correlate with phenotypic resistance (IC₅₀ shifts). Use bootstrapping to estimate confidence intervals for mutation prevalence .
Ethical and Regulatory Considerations
Q. How can researchers ensure compliance with ethical guidelines when transitioning this compound from animal models to human trials?
- Methodological Answer : Follow IND application templates (e.g., FDA guidelines) to document pharmacology/toxicology data, including genotoxicity and teratogenicity studies. Submit institutional review board (IRB) protocols detailing informed consent processes and adverse event monitoring, referencing prior human experience summaries if available .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
